molecular formula C18H25ClN2O3 B5665772 1-[2-(4-chlorophenyl)ethyl]-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide

1-[2-(4-chlorophenyl)ethyl]-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide

Cat. No. B5665772
M. Wt: 352.9 g/mol
InChI Key: JPMWNVYBGVUYDA-UHFFFAOYSA-N
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Description

Introduction This compound is a synthetic molecule with potential applications in various fields, including medicinal chemistry. The detailed structure and properties of this compound and its analogs have been the subject of various studies to understand their interactions, synthesis, and biological activities.

Synthesis Analysis The synthesis of compounds similar to "1-[2-(4-chlorophenyl)ethyl]-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide" involves multi-step organic reactions, including condensation, reduction, and functional group transformations. These processes are meticulously designed to incorporate the specific functional groups and structural framework necessary for the desired biological activity or chemical properties. For instance, piperidine derivatives are synthesized and evaluated for their activities, highlighting the importance of structural modification in achieving potent biological effects (Sugimoto et al., 1990).

Molecular Structure Analysis Molecular structure analysis of piperidine derivatives, including X-ray crystallography, has been performed to determine their precise geometric configurations. These analyses provide insight into the conformational preferences and potential interaction sites of these molecules, which are crucial for their biological activities and binding to target receptors. Structural features, such as the piperidine ring and substituent groups, play significant roles in determining the compound's overall properties and interactions (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties The chemical reactivity of "1-[2-(4-chlorophenyl)ethyl]-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide" is influenced by its functional groups and molecular structure. Reactions such as N-alkylation, amide formation, and ring transformations are common in modifying piperidine derivatives to explore their chemical space and enhance their properties. The presence of functional groups like amides, ethers, and halogens contributes to the compound's reactivity and interaction capabilities.

Physical Properties Analysis The physical properties, including solubility, melting point, and crystalline structure, are crucial for the practical applications of chemical compounds. These properties are determined by the molecular structure and dictate the compound's suitability for various formulations and medicinal applications. For example, the crystal and molecular structures of hydroxy derivatives of hydropyridine, analyzed by X-ray diffraction, demonstrate the impact of intramolecular and intermolecular hydrogen bonds on molecule conformation and stability (Khan et al., 2013).

properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-N-(1-hydroxy-2-methylpropan-2-yl)-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c1-18(2,12-22)20-17(24)14-5-8-16(23)21(11-14)10-9-13-3-6-15(19)7-4-13/h3-4,6-7,14,22H,5,8-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMWNVYBGVUYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1CCC(=O)N(C1)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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